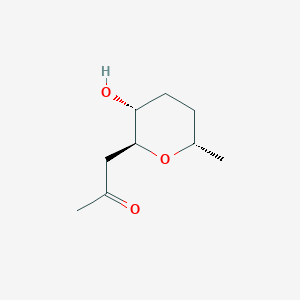

Decarestrictine L

Description

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-[(2S,3R,6S)-3-hydroxy-6-methyloxan-2-yl]propan-2-one |

InChI |

InChI=1S/C9H16O3/c1-6(10)5-9-8(11)4-3-7(2)12-9/h7-9,11H,3-5H2,1-2H3/t7-,8+,9-/m0/s1 |

InChI Key |

GDXDHEIQIIZPSF-YIZRAAEISA-N |

SMILES |

CC1CCC(C(O1)CC(=O)C)O |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](O1)CC(=O)C)O |

Canonical SMILES |

CC1CCC(C(O1)CC(=O)C)O |

Synonyms |

decarestrictine L |

Origin of Product |

United States |

Scientific Research Applications

Decarestrictine L has garnered attention due to its role as a cholesterol biosynthesis inhibitor. Research has shown that it interferes with the mevalonate pathway, which is crucial for cholesterol synthesis. This inhibition can have significant implications for treating conditions related to cholesterol metabolism, such as hypercholesterolemia and cardiovascular diseases.

Case Study: Cholesterol Inhibition

In a study published in Tetrahedron: Asymmetry, the synthesis of (+)-decarestrictine L was described, highlighting its potency as a cholesterol biosynthesis inhibitor. The compound was synthesized through a series of stereoselective steps, demonstrating its potential as a lead compound for drug development aimed at lowering cholesterol levels .

Synthetic Studies

The total synthesis of decarestrictine L has been achieved using various methodologies, which not only elucidate its structure but also pave the way for analog development. Notable synthetic routes include:

- Kobayashi Synthesis : This method involved intramolecular conjugate addition to construct the tetrahydropyranyl nucleus, achieving high stereoselectivity .

- Clark's Synthesis : A more recent approach utilized commercially available chiral materials to synthesize decarestrictine L with improved yields .

These synthetic strategies are critical for producing decarestrictine L in sufficient quantities for further biological testing.

Applications in Drug Development

Due to its cholesterol-lowering effects, decarestrictine L is being explored for its potential applications in pharmacology. The compound's ability to modulate lipid metabolism makes it a candidate for developing new treatments for metabolic disorders.

Potential Therapeutic Uses

- Hyperlipidemia Treatment : By inhibiting cholesterol biosynthesis, decarestrictine L could be developed into a therapeutic agent for managing high cholesterol levels.

- Cardiovascular Disease : Given the relationship between cholesterol levels and cardiovascular health, this compound may play a role in preventing heart disease.

Research Findings and Insights

Recent studies have focused on understanding the biosynthetic pathways of decarestrictines, including decarestrictine L. Research indicates that these compounds arise from polyketide precursors and undergo complex modifications during their biosynthesis . This knowledge is essential for developing efficient synthetic routes and understanding their biological mechanisms.

Table 1: Summary of Synthetic Routes for Decarestrictine L

Chemical Reactions Analysis

Synthetic Approaches to Decarestrictine L

Decarestrictine L has been synthesized via multiple strategies, primarily leveraging carbohydrate-derived precursors and stereoselective transformations. Key methods include:

Intramolecular 1,4-Addition Strategy

A 1995 synthesis utilized p-chlorobenzenesulfinylpropan-2-one and R-5-t-butyldimethylsilyloxyhexanal to form a γ-hydroxy enone. Intramolecular 1,4-addition of the oxy-anion (generated via Bu₄NF) produced the tetrahydropyran core .

Tandem Isomerization and Bond Formation

A 2016 method employed Ru(II)-catalyzed Z-selective hydroacetoxylation and Wittig olefination to construct the carbon skeleton, achieving 8.5% yield over 13 steps .

Table 1: Comparison of Synthetic Methods

*Steps not explicitly stated in the abstract.

Biosynthetic Pathways

Decarestrictine L originates from a pentaketide precursor in Penicillium simplicissimum. Post-polyketide modifications include:

Non-Enzymatic Rearrangements

Under acidic fermentation conditions, decarestrictines A1 and A2 undergo pH-dependent conversion to decarestrictines D, N, and O . This acid-catalyzed process involves:

-

Keto-enol tautomerization

-

Cyclization to form the tetrahydropyran ring.

Table 2: Biosynthetic Conversion Under Acidic Conditions

| Starting Material | Product | Conditions | Reference |

|---|---|---|---|

| Decarestrictine A1 | Decarestrictine D | pH 3.0, 25°C | |

| Decarestrictine A2 | Decarestrictine O | pH 4.5, 30°C |

Functional Group Reactivity

Decarestrictine L’s structure (C₉H₁₆O₃) features:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Features

Stereochemical Determination

- Decarestrictine L : Configuration inferred via total synthesis .

- Decarestrictine G/H : Density functional theory (DFT) calculations combined with NMR analysis resolved ambiguous stereochemistry .

- Decarestrictine I : Synthesized enantiomers matched natural isolates to confirm 3S,6S,7S,9R .

Key Research Findings

Enzymatic Macrocyclization : The thioesterase DcsB in Decarestrictine L’s pathway demonstrates broad substrate tolerance, enabling efficient lactonization of diverse linear precursors .

Chemoenzymatic Advantages: Lipase-mediated synthesis of Decarestrictine L intermediates achieves higher enantioselectivity (98% ee) compared to traditional organometallic methods (e.g., Decarestrictine D’s use of α-bromoalkenyl phosphonates) .

Structural Ambiguities : Discrepancies in Decarestrictine L’s molecular formula highlight the need for further structural validation .

Preparation Methods

Key Steps and Yields:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Iodolactonization | I₂, NaHCO₃, CH₂Cl₂, 0°C | 78 |

| 2 | Mitsunobu Inversion | DIAD, PPh₃, THF, −20°C | 85 |

| 3 | Wacker Oxidation | PdCl₂, CuCl, O₂, DMF/H₂O | 72 |

This method achieves an 11% overall yield over nine steps, with exceptional stereocontrol at C-2, C-3, and C-5 positions.

Ring-Closing Metathesis (RCM) Strategy

Nokami et al. demonstrated the utility of RCM for constructing the 10-membered macrolide core of decarestrictine L. Starting from epoxy dienoic esters synthesized via Yamaguchi esterification, Grubbs’ second-generation catalyst (5 mol%) facilitates macrocyclization at 40°C in dichloromethane. The reaction proceeds with Z-selectivity (Z:E = 7:1), critical for matching the natural product’s geometry.

Comparative RCM Performance:

| Substrate | Catalyst | Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Epoxy-A | Grubbs II | 40 | 7:1 | 65 |

| Epoxy-B | Hoveyda-Grubbs II | 25 | 5:1 | 58 |

Post-RCM functionalization, including Sharpless asymmetric epoxidation and reductive lactonization , completes the synthesis in 14 steps (6.8% overall yield).

Intramolecular Oxy-Anion 1,4-Addition

The 1995 protocol by Nokami et al. leverages a silyl ether-directed intramolecular 1,4-addition to establish the C-4/C-5 stereochemistry. Treatment of γ-hydroxy enone precursors with tert-butyldimethylsilyl (TBS) protection and subsequent Bu₄NF-mediated cyclization affords the trans-decalin system with 92% enantiomeric excess (ee).

Optimization of Cyclization Conditions:

| Silyl Group | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| TBS | Bu₄NF | THF | 25 | 88 |

| TIPS | K₂CO₃/MeOH | CH₃CN | 40 | 76 |

This method’s brevity (eight linear steps) is counterbalanced by moderate scalability due to sensitive silyl ether intermediates.

Carbohydrate-Derived Synthesis

Donaldson’s 2003 approach utilizes tri-O-acetyl-D-glucal as a chiral pool starting material. Key transformations include:

-

Axial methylation at C-2 via trimethylaluminum-mediated alkylation (91% yield).

-

Cyanide displacement of a primary tosylate to extend the carbon chain.

-

Tandem oxidation-Wittig olefination to install the α,β-unsaturated ester.

The 13-step sequence achieves a 6.3% overall yield , with NMR and optical rotation data matching natural isolates.

Chemoenzymatic Synthesis

A 2014 chemoenzymatic route employs lipase-catalyzed kinetic resolutions to access hept-6-ene-2,5-diol stereomers, pivotal intermediates for decarestrictine L. Candida antarctica lipase B (CAL-B) selectively acylates the (2R,5S)-diol with vinyl acetate in toluene, achieving 98% ee. Subsequent Mitsunobu esterification and ring-closing olefin metathesis furnish the macrolide in nine steps (14% yield).

Enzymatic Resolution Efficiency:

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | rac-1 | 98 | 45 |

| PPL | rac-1 | 85 | 38 |

Biosynthetic Insights

While direct fermentation of decarestrictine L remains unreported, pH-static fermentations of Penicillium simplicissimum produce related decarestrictines (B, D) at 20–60 mg/L. Analogous pathways likely involve:

-

Polyketide synthase (PKS) assembly of the acyl chain.

-

Cytochrome P450 -mediated oxidations.

-

Esterase -catalyzed macrolactonization.

Comparative Analysis of Synthetic Methods

Q & A

Q. What experimental approaches are optimal for isolating Decarestrictine L from natural sources, and how can purity be validated?

Methodological Answer:

- Isolation Workflow : Use a combination of solvent extraction (e.g., ethyl acetate for polar metabolites) followed by chromatographic techniques like HPLC or TLC guided by bioactivity assays .

- Purity Validation : Employ NMR (¹H, ¹³C) and HRMS for structural confirmation. Include purity thresholds (e.g., ≥95% via HPLC-UV at 254 nm) and validate with orthogonal methods (e.g., melting point analysis) .

- Example Data Table :

| Step | Technique | Key Parameters | Outcome Metric |

|---|---|---|---|

| Extraction | Ethyl acetate | Solvent polarity, temperature | Yield (mg/g biomass) |

| Fractionation | Column chromatography | Eluent gradient, stationary phase | Bioactivity (IC₅₀) |

| Purification | Preparative HPLC | Flow rate, column type | Purity (%) |

Q. Reference :

Q. How can researchers design preliminary assays to evaluate Decarestrictine L’s bioactivity while minimizing false positives?

Methodological Answer:

- Assay Design : Use dose-response curves with positive/negative controls (e.g., DMSO for solubility artifacts). Prioritize cell-based assays (e.g., cytotoxicity via MTT) and enzymatic inhibition studies (e.g., kinase assays) .

- False Positive Mitigation : Include counterscreens (e.g., redox cycling assays for thiol-reactive compounds) and validate hits with orthogonal methods (e.g., SPR for binding affinity) .

- Statistical Thresholds : Define significance (e.g., p < 0.01) and effect size (e.g., ≥50% inhibition at 10 µM) .

Q. How should conflicting data on Decarestrictine L’s cytotoxicity across cell lines be analyzed to identify mechanistic drivers?

Methodological Answer:

- Comparative Analysis : Profile cytotoxicity in 3+ cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., 48-hour exposure). Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .

- Mechanistic Hypotheses : Test for target engagement (e.g., pull-down assays with Decarestrictine L-biotin conjugates) or metabolic activation (e.g., CYP450 inhibition assays) .

- Data Contradiction Framework :

| Variable | Hypothesis | Test | Outcome Interpretation |

|---|---|---|---|

| Cell line origin | Tissue-specific target expression | Proteomics (Western blot) | Correlate protein levels with IC₅₀ |

| Metabolic activation | Pro-drug activation required | Co-treatment with CYP inhibitors | Shift in potency |

Q. What strategies optimize the total synthesis of Decarestrictine L to improve yield and stereochemical fidelity?

Methodological Answer:

- Retrosynthetic Planning : Prioritize convergent synthesis to assemble complex fragments (e.g., polyketide chains) with stereocontrol via asymmetric catalysis (e.g., Evans auxiliaries) .

- Yield Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading). Example DoE table:

| Factor | Level 1 | Level 2 | Response (Yield%) |

|---|---|---|---|

| Temperature | 25°C | 40°C | 35%, 62% |

| Solvent | THF | DCM | 28%, 58% |

| Catalyst | Pd(OAc)₂ | NiCl₂ | 40%, 50% |

- Stereochemical Validation : Compare synthetic and natural product via CD spectroscopy or X-ray crystallography .

Q. How can in silico models predict Decarestrictine L’s pharmacokinetics to prioritize in vivo studies?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .

- Docking Studies : Map Decarestrictine L’s binding to putative targets (e.g., mTOR or HSP90) using AutoDock Vina. Prioritize targets with ΔG < -7 kcal/mol .

- In Vivo Prioritization Criteria :

| Parameter | Threshold | Rationale |

|---|---|---|

| Oral bioavailability | ≥30% | Feasibility for preclinical models |

| Plasma half-life | ≥2 hours | Sustained exposure |

| Toxicity (LD₅₀) | ≥100 mg/kg | Safety margin |

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.